H-Phe-Leu-OBzl.HCl
CAS No.:
Cat. No.: VC14041402
Molecular Formula: C22H29ClN2O3
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29ClN2O3 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride |
| Standard InChI | InChI=1S/C22H28N2O3.ClH/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1 |
| Standard InChI Key | NJFGWVTXCWWAHA-FKLPMGAJSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl |
| Canonical SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
H-Phe-Leu-OBzl·HCl consists of L-phenylalanine (Phe) and L-leucine (Leu) residues connected by an amide bond, with a benzyl ester group at the C-terminus and a hydrochloride counterion. The molecular formula is C₂₃H₂₉N₂O₃·HCl, yielding a molecular weight of 413.95 g/mol . The benzyl ester group enhances the compound’s stability against hydrolysis, making it suitable for solid-phase peptide synthesis (SPPS) .
Key structural features include:
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Aromatic side chain from phenylalanine, contributing to hydrophobic interactions.
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Branched aliphatic side chain from leucine, influencing steric effects.
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Benzyl ester protection, which prevents undesired reactions at the carboxyl terminus during peptide elongation .
Physicochemical Characteristics
Analytical data from synthesis reports and supplier specifications reveal:
| Property | Value | Source |
|---|---|---|
| Melting Point | 203°C (decomposition) | |
| Specific Rotation | [α]²⁰/D = -12° (c=1, 80% acetic acid) | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |
| Purity | ≥98% (HPLC) |
The hydrochloride salt form improves solubility in organic solvents, facilitating its use in coupling reactions .
Synthesis and Purification
Conventional Synthesis Methods
H-Phe-Leu-OBzl·HCl is typically synthesized via stepwise liquid-phase peptide synthesis (LPPS):
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Amino Acid Activation: Boc-protected phenylalanine (Boc-Phe-OH) is activated using carbodiimides such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
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Coupling Reaction: The activated Phe reacts with H-Leu-OBzl·HCl in the presence of a base (e.g., N-methylmorpholine) to form the dipeptide ester .
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Deprotection: The Boc group is removed using hydrogen chloride (HCl) in dioxane or formic acid, yielding the hydrochloride salt .
A representative reaction sequence is:
Solid-Phase Synthesis Adaptations
In SPPS, the benzyl ester group is anchored to a resin, enabling iterative coupling and deprotection cycles. After chain assembly, the peptide is cleaved from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA) .
Purification and Quality Control
Purification is achieved via recrystallization (e.g., methanol-ether mixtures) or reverse-phase HPLC. Critical quality metrics include:
Applications in Research and Industry
Peptide Synthesis Intermediate
H-Phe-Leu-OBzl·HCl is widely used to construct larger peptides. For example, it served as a building block in synthesizing the bitter-tasting heptapeptide H-Val-Val-Val-Pro-Pro-Phe-Leu-OH, a fragment of bovine β-casein .
Biochemical Probes
The compound’s hydrophobic residues make it a model for studying:
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Enzyme-Substrate Interactions: Mimics natural substrates for proteases like chymotrypsin .
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Membrane Permeability: Evaluates passive diffusion across lipid bilayers .
Comparative Analysis with Structural Analogs
The uniqueness of H-Phe-Leu-OBzl·HCl becomes evident when compared to related dipeptides:
| Compound | Structure | Key Differences |
|---|---|---|
| H-Phe-OBzl·HCl | Single phenylalanine residue | Lacks leucine; used for simpler conjugates |
| H-Leu-OBzl·HCl | Single leucine residue | Absence of phenylalanine’s aromatic ring |
| HCl*Glyt-Phe-Leu-OBzl | Glycine-thioacetyl modification | Enhanced stability via thioamide bond |
The dual hydrophobic side chains in H-Phe-Leu-OBzl·HCl optimize it for studies requiring strong van der Waals interactions, such as protein folding simulations .
Recent Research Advancements
Enzymatic Stability Profiling
A 2024 study demonstrated that H-Phe-Leu-OBzl·HCl resists degradation by pepsin at pH 2.0, making it a candidate for oral peptide delivery systems .
Structural Modifications
Introducing D-amino acids or methyl groups to the backbone alters its conformational flexibility, enabling customized interaction with biological targets .
Challenges and Future Directions
Limitations
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Cost: High-purity H-Phe-Leu-OBzl·HCl remains expensive due to multi-step synthesis .
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Solubility: Limited aqueous solubility complicates in vitro assays .
Emerging Opportunities
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